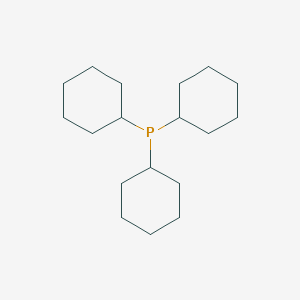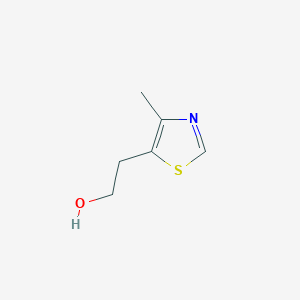
Cycloolivil
Descripción general
Descripción
Cycloolivil, also known as Isoolivil, is a natural polyphenolic compound found in the olive tree . It has significant radical scavenging activity and exhibits antioxidant and antiaggregant effects .
Synthesis Analysis
Cycloolivil has been synthesized in various studies. For instance, it was stereoselectively synthesized based on the stereoselective electrophilic addition to the metal enolate of α,β-disubstituted γ-butyrolactone . Another study reported the total synthesis and stereochemical confirmation of (-)-Olivil, (+)-Cycloolivil .
Molecular Structure Analysis
The molecular formula of Cycloolivil is C20H24O7 . It has a molecular weight of 376.400 and an exact mass of 376.152191 .
Chemical Reactions Analysis
Cycloolivil is a natural oxygen radical scavenger that reduces thrombin-induced protein tyrosine phosphorylation, Ca2+ signaling, and platelet aggregation .
Physical And Chemical Properties Analysis
Cycloolivil has a density of 1.354±0.06 g/cm3, a boiling point of 623.7±55.0 °C at 760 mmHg, and a melting point of 175-176 ºC . Its flash point is 331.0±31.5 °C . It is slightly soluble in water (3.2 g/L at 25 ºC) .
Aplicaciones Científicas De Investigación
Traditional Medicine
Cycloolivil is a lignan isolated from the roots of Stereospermum suaveolens , a plant traditionally used in India for its medicinal properties . The plant is known for its analgesic, liver stimulant, astringent, wound healing, and antidyspeptic properties .
Ingredient in Ayurvedic Preparation
The roots of Stereospermum suaveolens, which contain Cycloolivil, are one of the ingredients in Dashamularishta , a classical Ayurvedic preparation .
Anti-Inflammatory Properties
Cycloolivil has been found to inhibit TNF-α/IFN-γ-induced chemokine production by blocking NF-κB and JAK/STAT activation in HaCaT Keratinocytes . This suggests that Cycloolivil could potentially be used to treat skin inflammatory diseases.
Inhibition of COX-2 Proteins
Research has suggested that Cycloolivil inhibits the expression of COX-2 proteins . COX-2 is an enzyme responsible for inflammation and pain, so inhibiting it can have anti-inflammatory and pain-relieving effects.
Quality Control Analysis of Herbal Extracts
Knowledge of chemical components of a plant, such as Cycloolivil in Stereospermum suaveolens, is essential for quality control analysis of the plant, extract, or any formulation containing them . The presence and concentration of markers like Cycloolivil can be used to decide the quality of the herbal extracts/formulations.
Potential Therapeutic Applications
Given its anti-inflammatory properties and its ability to inhibit COX-2 proteins, Cycloolivil could potentially be developed into a therapeutic agent for treating various diseases and conditions associated with inflammation and pain .
Mecanismo De Acción
Target of Action
Cycloolivil, a natural polyphenolic compound, primarily targets oxygen radicals . It acts as a radical scavenger , reducing the activity of these radicals in the body. Additionally, it has been found to inhibit the expression of COX-2 proteins .
Mode of Action
Cycloolivil interacts with its targets by scavenging oxygen radicals, thereby reducing their activity . This interaction results in significant antioxidant and antiaggregant effects . Furthermore, it inhibits the expression of COX-2 proteins .
Biochemical Pathways
Cycloolivil affects several biochemical pathways. It has been found to block the NF-κB and JAK/STAT signaling pathways . By inhibiting these pathways, cycloolivil can exert its anti-inflammatory effects.
Result of Action
The action of cycloolivil results in a reduction of inflammatory cytokines induced by TNF-α/IFN-γ, such as IL-6, IL-8, and RANTES, in keratinocytes . This suggests that cycloolivil could be used to treat skin inflammatory diseases .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIQZCNOUZCRGH-VOBQZIQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347745 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3064-05-9 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





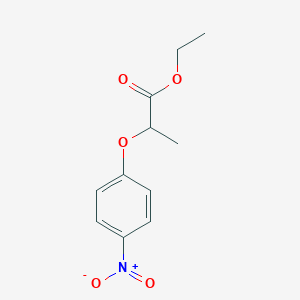



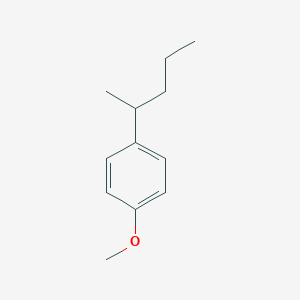
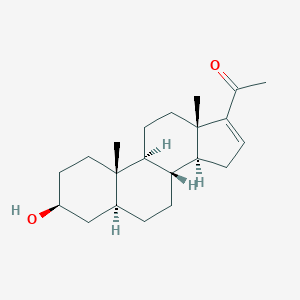
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)
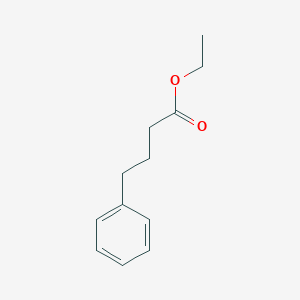
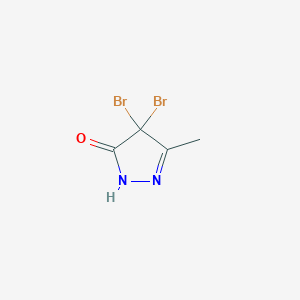
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)
